2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is a compound that features both an amino group and a triazole ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of the triazole ring . Another method includes the use of hydrazine derivatives and diazo compounds to provide the nitrogen atoms required for the triazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol and triazole derivatives.
Scientific Research Applications
2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . Additionally, the phenol group can form hydrogen bonds with various biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These share a similar heterocyclic structure and exhibit a range of biological activities.
1,2,3-Triazole derivatives: These compounds have similar synthetic routes and applications.
Benzimidazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
2-Amino-5-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the presence of both an amino group and a triazole ring on the phenol moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-amino-5-(2-methyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C9H10N4O/c1-13-9(11-5-12-13)6-2-3-7(10)8(14)4-6/h2-5,14H,10H2,1H3 |
InChI Key |
JZIFIWIWLMTADG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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